molecular formula C18H15N3O3S B5488157 N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylsulfanyl)benzamide

N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylsulfanyl)benzamide

Cat. No.: B5488157
M. Wt: 353.4 g/mol
InChI Key: ZGLIUSNQOGUVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylsulfanyl)benzamide is a complex organic compound characterized by its unique structure, which includes a quinazoline core fused with a dioxole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors One common route involves the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazoline core This intermediate is then subjected to cyclization with a dioxole derivative under acidic conditions to yield the fused ring system

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions to yield dihydroquinazoline derivatives.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nitric acid, bromine, chlorine

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Dihydroquinazoline derivatives

    Substitution: Nitro, halo derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity by binding to their active sites. The dioxole and quinazoline moieties play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-methoxy-6-methyl-8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-benzamide
  • Diacetamide, N-(4-methoxy-6-methyl-8-oxo-1,3-dioxolo[4,5-g]quinazolin-7(8H)-yl)

Uniqueness

N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

IUPAC Name

N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-10-12-7-14-15(24-9-23-14)8-13(12)20-18(19-10)21-17(22)11-5-3-4-6-16(11)25-2/h3-8H,9H2,1-2H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLIUSNQOGUVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC3=C(C=C12)OCO3)NC(=O)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.